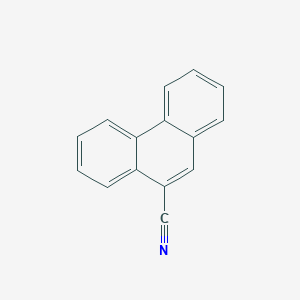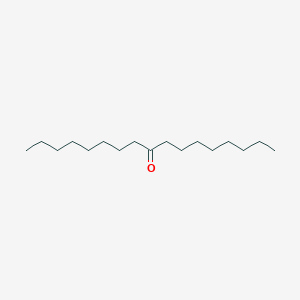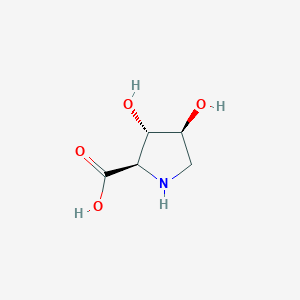
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. DHPA is a cyclic amino acid that is structurally similar to proline and hydroxyproline.
作用机制
The mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K) pathway.
生化和生理效应
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been found to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects by protecting neurons from damage and promoting their survival.
实验室实验的优点和局限性
One of the advantages of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its high purity and stability. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in scientific research. One potential area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of cancer. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
Conclusion:
In conclusion, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential for use in the treatment of cancer, diabetes, and cardiovascular diseases. While there are limitations to using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments, its high purity and stability make it a cost-effective option for researchers. Further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
合成方法
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be synthesized through the reaction between L-aspartic acid and formaldehyde. The reaction takes place in the presence of sodium cyanoborohydride as a reducing agent and yields (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in high purity. Other methods for synthesizing (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include the use of enzymes and chiral catalysts.
科学研究应用
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
138258-69-2 |
|---|---|
产品名称 |
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChI 键 |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



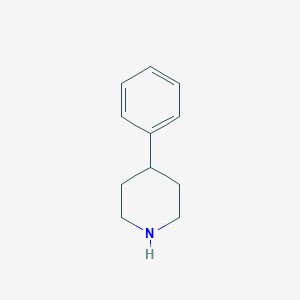
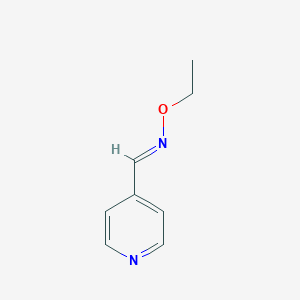
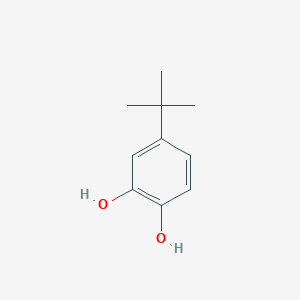



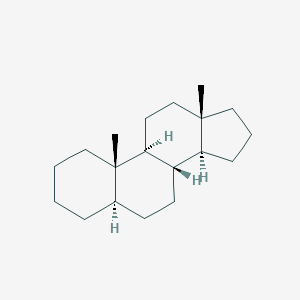
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
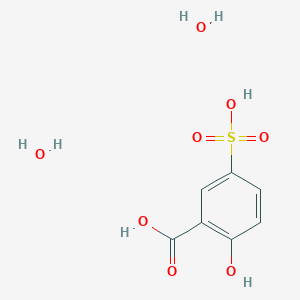
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
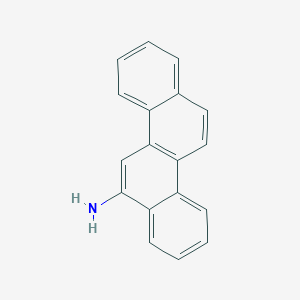
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
